

# Application Notes and Protocols for (Rac)-BAY1238097 in In Vivo Studies

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Compound of Interest		
Compound Name:	(Rac)-BAY1238097	
Cat. No.:	B1649307	Get Quote

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### Introduction

(Rac)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with demonstrated anti-tumor activity in preclinical models of various cancers, including lymphoma and melanoma.[1][2][3] As a BET inhibitor, (Rac)-BAY1238097 functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of key oncogenes such as MYC.[4][5] This document provides detailed application notes and protocols for the recommended dosage and administration of (Rac)-BAY1238097 for in vivo studies, based on available preclinical data.

### **Mechanism of Action**

(Rac)-BAY1238097 exerts its therapeutic effects by disrupting the interaction between BET proteins (primarily BRD4) and acetylated histones, a critical step in the transcriptional activation of genes involved in cell proliferation and survival.[4][5] This inhibition leads to the downregulation of key oncogenic signaling pathways, most notably the MYC and NF-κB pathways.

MYC Pathway Inhibition: BRD4 plays a crucial role in the transcription of the MYC oncogene by binding to its promoter and enhancer regions, and recruiting the transcriptional machinery necessary for its expression.[4][6][7] By displacing BRD4 from these regulatory regions, (Rac)-



**BAY1238097** effectively suppresses MYC transcription, leading to cell cycle arrest and apoptosis in MYC-dependent cancer cells.[4][5]

NF-κB Pathway Inhibition: In the NF-κB signaling pathway, the RelA/p65 subunit is acetylated, which allows for the recruitment of BRD4.[2][8][9] This interaction is important for the transcriptional activation of NF-κB target genes, which are involved in inflammation and cell survival. (Rac)-BAY1238097 can disrupt this interaction, thereby inhibiting the pro-survival and pro-inflammatory functions of the NF-κB pathway.[8][10]

### **Recommended In Vivo Dosage**

The recommended dosage of **(Rac)-BAY1238097** for in vivo studies in mice varies depending on the tumor model and the dosing schedule. Preclinical studies in diffuse large B-cell lymphoma (DLBCL) and melanoma models have established effective oral dosage regimens.

Animal Model	Cancer Type	Dosage	Administrat ion Route	Dosing Schedule	Reference
SCID Mice	Germinal Center B-cell like (GCB) DLBCL (SU- DHL-8 xenograft)	15 mg/kg	Oral (p.o.)	Daily	Bernasconi et al.
SCID Mice	Activated B-cell like (ABC) DLBCL (OCI-LY-3 xenograft)	45 mg/kg	Oral (p.o.)	Twice weekly	Bernasconi et al.
Patient- Derived Xenograft (PDX)	BRAF wild- type Melanoma	7.5 mg/kg	Oral (p.o.)	Daily	Haendler et al.[2]



# Experimental Protocols Formulation of (Rac)-BAY1238097 for Oral Administration

(Rac)-BAY1238097 is a poorly water-soluble compound. Therefore, a suitable vehicle is required for its oral administration in preclinical models. The following are examples of vehicle formulations that can be used for oral gavage in mice. Investigators should perform their own solubility and stability studies.

Formulation Option 1: DMSO/PEG300/Tween-80/Saline

This formulation is suitable for achieving a clear solution for oral administration.

- Components:
  - 10% Dimethyl sulfoxide (DMSO)
  - 40% Polyethylene glycol 300 (PEG300)
  - 5% Polysorbate 80 (Tween-80)
  - 45% Saline
- Preparation Protocol:
  - Weigh the required amount of (Rac)-BAY1238097.
  - Add the DMSO to the compound and vortex or sonicate until fully dissolved.
  - Add the PEG300 and vortex to mix.
  - Add the Tween-80 and vortex to mix.
  - Finally, add the saline and vortex thoroughly to obtain a clear, homogenous solution.

Formulation Option 2: DMSO/SBE-β-CD/Saline

This formulation utilizes a cyclodextrin to improve solubility.



- · Components:
  - 10% Dimethyl sulfoxide (DMSO)
  - 90% of a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
- Preparation Protocol:
  - Prepare a 20% SBE-β-CD solution in saline.
  - Weigh the required amount of (Rac)-BAY1238097.
  - Dissolve the compound in DMSO.
  - Add the 20% SBE-β-CD solution to the DMSO-drug mixture and vortex until a clear solution is formed.

Formulation Option 3: DMSO/Corn Oil

For a lipid-based formulation.

- · Components:
  - 10% Dimethyl sulfoxide (DMSO)
  - 90% Corn Oil
- Preparation Protocol:
  - Weigh the required amount of (Rac)-BAY1238097.
  - Dissolve the compound in DMSO.
  - Add the corn oil to the DMSO-drug mixture and vortex thoroughly.

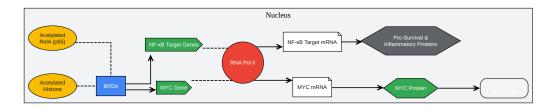
## In Vivo Administration Protocol (Oral Gavage)

 Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.



- Dosage Calculation: Calculate the required volume of the drug formulation to be administered to each mouse based on its body weight and the desired dose (mg/kg). A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
- Administration:
  - Gently restrain the mouse.
  - Insert a sterile, ball-tipped oral gavage needle into the esophagus.
  - Slowly administer the calculated volume of the (Rac)-BAY1238097 formulation.
  - Monitor the animal for any signs of distress during and after the procedure.
- Monitoring: Monitor the animals regularly for tumor growth, body weight changes, and any signs of toxicity.

# Signaling Pathway and Experimental Workflow Diagrams

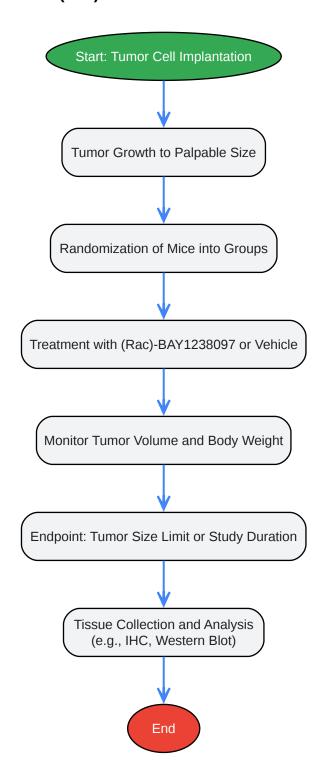




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Caption: Mechanism of action of (Rac)-BAY1238097.



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Caption: General experimental workflow for in vivo efficacy studies.



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